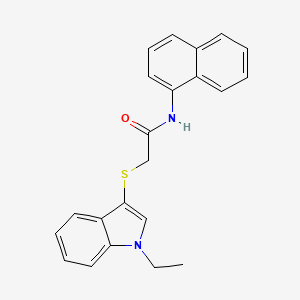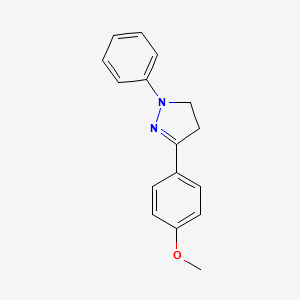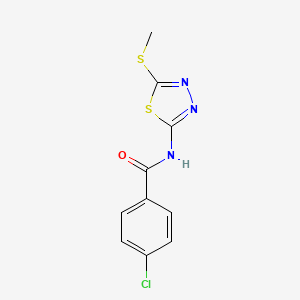![molecular formula C11H9FN2O2S B2671103 [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 878618-18-9](/img/structure/B2671103.png)
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid” is a compound with the molecular formula C11H9FN2O2S and a molecular weight of 252.26 . It is a product used for proteomics research applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazoles in general are synthesized through various methods. For instance, 2,4-disubstituted thiazoles are synthesized by researchers using variable substituents as target structures . Another example is the synthesis of a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent effects on a prostate cancer .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including this compound, are known to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Applications De Recherche Scientifique
Proteomics Research
“[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more .
AMPK Activation
This compound is also known as Activator-3 , an AMP mimetic and a potent pan-AMPK activator . AMPK (AMP-activated protein kinase) is a central energy regulator in cells. Activator-3 enhances AMPK phosphorylation by upstream kinase LKB1 and protects the AMPK complex against dephosphorylation by PP2C .
Metabolic Disorder Treatment
Activator-3 has shown potential in the treatment of metabolic disorders . In a study, oral treatment of High Sucrose Diet (HSD) fed diabetic rats with Activator-3 once a day for 30 days significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight .
Cellular Energy Regulation
The compound plays a role in cellular energy regulation . Conditions of energy depletion (low level of ATP) caused by various stresses lead to the activation of AMPK, resulting in the replenishment of ATP and cellular energy balance .
Pharmaceutical Research
“this compound” is used in pharmaceutical research . It could be used to develop new drugs or improve the efficacy of existing ones .
Agrochemical Research
Similar compounds have been identified as significant targets for agrochemical research . They could be used to develop new pesticides or improve the efficacy of existing ones .
Propriétés
IUPAC Name |
2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-3-1-2-4-9(8)14-11-13-7(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJBINLPXHJZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide](/img/structure/B2671020.png)


![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2671028.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2671032.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)

![3-fluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2671036.png)


